4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 2-(naphthalen-2-yloxy)acetate
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Overview
Description
4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 2-(naphthalen-2-yloxy)acetate is a complex organic compound that features a pyran ring, a pyrimidine moiety, and a naphthyl ether group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 2-(naphthalen-2-yloxy)acetate typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the pyran ring: This can be achieved through a cyclization reaction involving a suitable precursor such as a 1,3-dicarbonyl compound.
Introduction of the pyrimidine moiety: This step involves the nucleophilic substitution of a halogenated pyrimidine with a thiol group to form the pyrimidin-2-ylthio group.
Attachment of the naphthyl ether group: This can be done through an etherification reaction using a naphthol derivative and an appropriate leaving group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 2-(naphthalen-2-yloxy)acetate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into their corresponding reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 2-(naphthalen-2-yloxy)acetate has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the construction of diverse chemical structures.
Material Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism by which 4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 2-(naphthalen-2-yloxy)acetate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, and interference with nucleic acid function.
Comparison with Similar Compounds
Similar Compounds
4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl acetate: Lacks the naphthyl ether group, which may affect its chemical reactivity and applications.
4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 2-(phenoxy)acetate: Contains a phenyl ether group instead of a naphthyl ether group, potentially altering its properties and uses.
Uniqueness
The presence of the naphthyl ether group in 4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 2-(naphthalen-2-yloxy)acetate distinguishes it from similar compounds, potentially enhancing its stability, reactivity, and suitability for specific applications in research and industry.
Properties
IUPAC Name |
[4-oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 2-naphthalen-2-yloxyacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N2O5S/c25-19-11-18(14-30-22-23-8-3-9-24-22)27-12-20(19)29-21(26)13-28-17-7-6-15-4-1-2-5-16(15)10-17/h1-12H,13-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIKRIJAJQOBQDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)OCC(=O)OC3=COC(=CC3=O)CSC4=NC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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